Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate is a chemical compound that has gained interest in the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a quinazoline derivative and has been found to have a wide range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. Additionally, it has been found to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate involves the reaction of 4-(aminomethyl)quinazoline with ethyl 4-bromopiperidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has shown promising results as a potential inhibitor of various enzymes such as tyrosine kinases and phosphodiesterases.
Eigenschaften
Molekularformel |
C16H20N4O2 |
---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
ethyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-16(21)20-9-7-12(8-10-20)19-15-13-5-3-4-6-14(13)17-11-18-15/h3-6,11-12H,2,7-10H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
CKWYAIJRVAVRBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.